molecular formula C20H19NO4 B11414791 N-(1,3-benzodioxol-5-ylmethyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11414791
M. Wt: 337.4 g/mol
InChI Key: ALIBGOIRRGCNSB-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide is an organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Formation of the Benzofuran Ring: This can be synthesized via the cyclization of phenol derivatives with acetic anhydride.

    Coupling Reaction: The benzodioxole and benzofuran intermediates are then coupled using a suitable reagent such as a base or a catalyst to form the final acetamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Temperature Control: Maintaining an optimal temperature to ensure the reaction proceeds efficiently.

    Catalysts: Using catalysts to speed up the reaction and increase yield.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield carboxylic acids or ketones.

    Reduction: May yield alcohols or amines.

    Substitution: May yield halogenated compounds or other substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential use in drug development due to its unique structure.

    Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-ylmethyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, thereby modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-2-(benzofuran-3-yl)acetamide
  • N-(1,3-benzodioxol-5-ylmethyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C20H19NO4/c1-12-3-5-16-15(10-23-20(16)13(12)2)8-19(22)21-9-14-4-6-17-18(7-14)25-11-24-17/h3-7,10H,8-9,11H2,1-2H3,(H,21,22)

InChI Key

ALIBGOIRRGCNSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NCC3=CC4=C(C=C3)OCO4)C

Origin of Product

United States

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